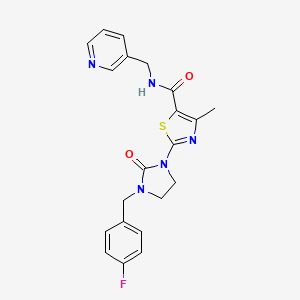

![molecular formula C11H12O2 B3181709 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol CAS No. 1092507-07-7](/img/structure/B3181709.png)

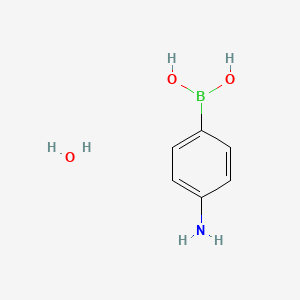

2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol

説明

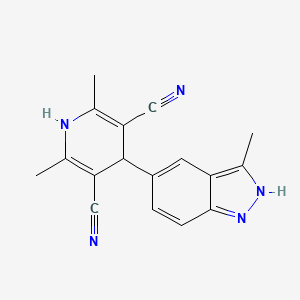

“2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol” is a chemical compound with the IUPAC name 2- (1,6,7,8-tetrahydro-2H-indeno [5,4-b]furan-8-yl)ethanamine . It has a molecular weight of 203.28 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11 (13 (9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 203.28 .科学的研究の応用

Enzyme-Catalyzed Asymmetric Hydrolysis

The compound has been utilized in the enzyme-catalyzed asymmetric hydrolysis of racemic acetamide to synthesize the chiral indan derivative, which is a crucial intermediate in the production of the melatonin receptor agonist TAK-375. This process utilized Bacillus sp. SUI-12 for its ability to hydrolyze the substrate with high enantioselectivity, showcasing its potential in stereoselective synthesis and pharmaceutical applications (Tarui et al., 2002).

Antibacterial and Antifungal Properties

A study on the structural, electronic, and chemical reactivity details of a related compound, (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (ITHF), revealed its antibacterial and antifungal potential. The study involved a theoretical investigation using Density Functional Theory (DFT) and experimental evaluations against several bacterial and fungal agents, indicating the compound's usefulness in antimicrobial applications (Adole, 2021).

Synthesis of Strigolactone Analogue

The tetrahydro-2H-indeno[1,2-b]furan skeleton, embedded in bioactive aromatic strigolactones such as GR24, was synthesized through a nickel-mediated tandem cross-coupling. This demonstrates the compound's relevance in the synthesis of bioactive molecules, potentially useful in agricultural contexts like plant growth regulation and interaction with symbiotic fungi (Xiao et al., 2017).

Preparation of Ramelteon

The compound was involved in the lipase-catalyzed acylation as an intermediate for the preparation of Ramelteon, an FDA-approved drug for the treatment of insomnia. This highlights its significance in the pharmaceutical industry, particularly in drug synthesis and therapeutic applications (Nagarapu et al., 2014).

Safety and Hazards

作用機序

Target of Action

It is a key intermediate for the synthesis ofRamelteon , a selective agonist of the melatonin receptors MT1 and MT2 .

Mode of Action

Ramelteon works by mimicking the action of melatonin, a hormone that regulates the sleep-wake cycle .

Biochemical Pathways

Given its role in the synthesis of ramelteon, it may be involved in pathways related to sleep regulation and circadian rhythms .

Pharmacokinetics

Ramelteon is rapidly absorbed and extensively metabolized, with a half-life of approximately 1-2.6 hours .

Result of Action

As a key intermediate in the synthesis of ramelteon, it contributes to the overall therapeutic effect of promoting sleep .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of chemical compounds .

特性

IUPAC Name |

2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4,9,12H,1,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRZRPVAJJZTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

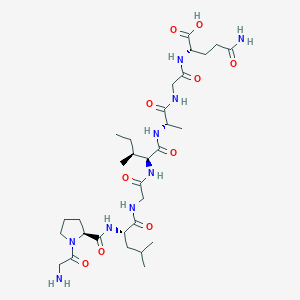

![5-[1'-(1-Cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid](/img/structure/B3181679.png)

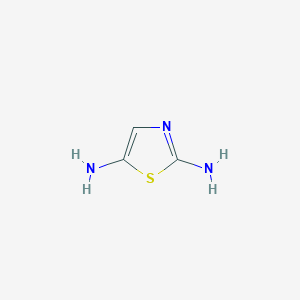

![3H-2,7-[3]Octeno-1H-azocino[1',2':1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)-](/img/structure/B3181682.png)

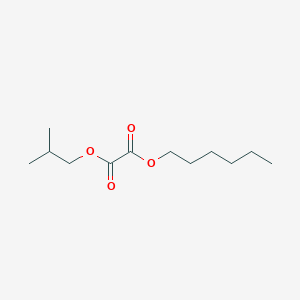

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)